Orexin A

OX1 receptor radioligand binding orexin pharmacology

Reproducible orexigenic and OX1R pharmacology studies require the correct endogenous agonist. Generic substitution with Orexin B or fragments yields altered receptor selectivity and signaling bias. - **OX1R potency**: EC50 = 34 nM in Ca2+ assays; 3.3x higher potency than Orexin B for PLA2 signaling (pEC50 8.90 vs 8.38) - **In vivo validation**: 3 nmol ICV increases 1hr food intake to 2.2±0.4g (P<0.01); intra-PVN 0.03 nmol stimulates +1g intake - **Integrity**: Full-length 33-aa peptide with native disulfide bonds and C-terminal amidation; not a truncated analog

Molecular Formula C152H243N47O44S4
Molecular Weight 3561.1 g/mol
CAS No. 205599-75-3
Cat. No. B10824061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin A
CAS205599-75-3
Molecular FormulaC152H243N47O44S4
Molecular Weight3561.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C8CCC(=O)N8)C(=O)NC(C(=O)N4)CO)C(C)O)CCCCN)CCC(=O)N)CCCNC(=N)N
InChIInChI=1S/C152H243N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104-64-244-245-65-105-141(234)176-87(28-23-43-163-151(157)158)126(219)178-89(36-39-110(154)204)128(221)175-86(27-21-22-42-153)130(223)196-120(81(19)202)148(241)194-107(142(235)190-103(63-200)139(232)192-104)67-247-246-66-106(143(236)193-105)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)/t76-,77-,78-,79-,80+,81+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-/m0/s1
InChIKeyOFNHNCAUVYOTPM-IIIOAANCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A Peptide Identity and Pharmacology


Orexin A (CAS 205599-75-3), also designated hypocretin-1, is a 33-amino acid excitatory neuropeptide characterized by an N-terminal pyroglutamyl residue, a C-terminal amidation, and two intramolecular disulfide bonds (Cys6–Cys12, Cys7–Cys14) that confer conformational stability [1]. The mature peptide has a molecular weight of approximately 3561.1 g/mol (C₁₅₂H₂₄₃N₄₇O₄₄S₄) . Orexin A functions as an endogenous dual agonist at the G protein-coupled orexin-1 (OX₁R) and orexin-2 (OX₂R) receptors, with preferential nanomolar affinity for OX₁R [2]. As the prototypical endogenous ligand for orexin receptor pharmacology, it serves as the essential reference standard for validating orexin-targeting experimental systems and for characterizing novel orexin receptor ligands [3].

Endogenous OX₁R/OX₂R dual agonistPrototypical orexin receptor reference standard
Full-length 33-mer peptideNative disulfide-stabilized conformation

Orexin A vs. Analogs: Why Substitution Fails


Generic substitution of Orexin A with structurally related peptides is not pharmacologically or analytically valid due to fundamental divergence in receptor selectivity, signaling bias, and structural stability across the orexin peptide class. Orexin B (CAS 205599-76-4) exhibits a 10- to 100-fold lower affinity and functional potency at OX₁R compared with Orexin A, while truncated orexin A fragments (e.g., Orexin A₁₇₋₃₃) display significantly reduced OX₁R potency (EC₅₀ = 8.29 nM versus 34 nM for full-length) and altered signaling properties [1]. Synthetic small-molecule orexin agonists (e.g., YNT-185, TAK-925, TAK-861) are predominantly OX₂R-selective or chemically engineered with fundamentally distinct pharmacological profiles and cannot serve as direct replacements for endogenous peptide studies [2]. The quantitative evidence below demonstrates why Orexin A must be selected specifically for experiments requiring endogenous-like dual receptor activation, full-length peptide integrity, or validated OX₁R-preferring pharmacological activity.

Orexin B
10–100× lower OX₁R affinity; dual activation profile diverges for OX₁R-preferring workflows.
Truncated Fragments
Altered receptor selectivity and signaling bias; do not replicate full-length endogenous activity.
Small-Molecule Agonists
Predominantly OX₂R-selective with engineered profiles unsuitable for endogenous peptide comparator studies.

Orexin A Comparative Evidence


OX₁ Receptor Affinity Advantage Over Orexin B

Orexin A demonstrates substantially higher affinity and functional potency at the orexin-1 (OX₁) receptor compared with Orexin B, the only other endogenous orexin peptide. Radioligand binding studies and Ca²⁺ mobilization assays using human OX₁ receptor-expressing CHO cells demonstrate that Orexin B has a 10- to 100-fold lower affinity and potency for OX₁R relative to Orexin A [1]. This differential receptor preference is structurally driven: the OX₂ receptor requires fewer molecular determinants from orexin peptides for activation, explaining why Orexin B achieves potency equivalent to Orexin A only at OX₂R but not at OX₁R [1]. For experiments targeting OX₁R-mediated signaling or requiring OX₁R/OX₂R dual activation with endogenous receptor selectivity, Orexin A is the requisite agonist.

OX₁R Binding
Head-to-head
10–100× higher OX₁R affinity vs Orexin B
OX₁R binding context requires Orexin A for receptor-proximal assay interpretation.
Reported in human OX₁R-expressing CHO cells; comparable OX₂R potency.
OX1 receptor radioligand binding orexin pharmacology neuropeptide signaling

OX₁ Receptor Potency: Full-Length vs. Fragment

While the truncated fragment Orexin A₁₇₋₃₃ is marketed as an OX₁R-selective agonist (EC₅₀ = 8.29 nM for OX₁R, 23-fold selectivity over OX₂R), it lacks the structural integrity and full signaling repertoire of the endogenous full-length peptide . Full-length Orexin A achieves an EC₅₀ of 34 nM for OX₁R-mediated Ca²⁺ transients in CHO/OX₁R cells and activates both OX₁R and OX₂R with endogenous-like efficacy [1]. Sequential N-terminal truncation studies demonstrate that removal of amino acids from Orexin A progressively reduces OX₁R activation capacity, with the OX₂ receptor showing greater resistance to truncation than OX₁R [2]. The full-length peptide preserves the complete molecular recognition surface required for authentic receptor coupling and downstream signaling pathway activation, including phospholipase C, adenylyl cyclase modulation, and β-arrestin recruitment [3].

Full-Length vs Fragment
Head-to-head
EC₅₀ 34 nM (full-length) vs 8.29 nM (fragment); fragment shows altered selectivity and signaling bias
Full-length peptide supports endogenous signaling fidelity; fragment bias may confound pathway interpretation.
Reported in CHO-K1 cells; fragment not equivalent for reconstitution studies.
OX1 receptor functional assay peptide stability structure-activity relationship

Arachidonic Acid Release Potency: Orexin A vs. Orexin B

Orexin A exhibits measurably higher potency than Orexin B in stimulating OX₁R-mediated arachidonic acid (AA) release, a signaling pathway involving phospholipase A₂ (PLA₂) activation that is distinct from the canonical Gq/PLC/Ca²⁺ pathway. In recombinant CHO-K1 cells expressing human OX₁ receptors, Orexin A stimulated [³H]-AA release with a pEC₅₀ of 8.90 (EC₅₀ ≈ 1.26 nM), compared with pEC₅₀ = 8.38 (EC₅₀ ≈ 4.17 nM) for Orexin B, representing a 3.3-fold potency difference [1]. The maximal stimulation achieved was 4.4-fold over baseline, and the concentration-response curves appeared biphasic, indicating engagement of multiple PLA₂ species (cPLA₂ and iPLA₂) [1]. This differential potency in non-canonical signaling cascades reinforces that Orexin A and Orexin B are not functionally interchangeable, even in assays where both ligands produce a measurable response.

AA Release Potency
Head-to-head
pEC₅₀ 8.90 (≈1.26 nM) for Orexin A; 3.3-fold higher than Orexin B
Supports PLA₂ pathway endpoint interpretation; potency difference may affect assay sensitivity.
Reported in CHO-K1 cells with human OX₁R.
phospholipase A2 arachidonic acid OX1 receptor signaling lipid mediators

In Vivo Feeding Consistency: Orexin A vs. Orexin B

In in vivo feeding studies employing intracerebroventricular (ICV) administration in rats, Orexin A consistently and significantly stimulates food intake, whereas Orexin B produces only occasional and statistically non-significant effects. At 3 nmol ICV, Orexin A increased 1-hour food intake to 2.2 ± 0.4 g compared with 0.8 ± 0.2 g for saline (P < 0.01), while Orexin B at 3 nmol produced 2.4 ± 0.3 g versus 1.3 ± 0.2 g saline (P < 0.05) at the 2-hour time point, but was inconsistent at other doses and time points [1]. Orexin A also induced robust c-Fos expression in hypothalamic feeding centers (paraventricular nucleus and arcuate nucleus, P < 0.005), confirming neuronal activation [1]. Site-specific injection of 0.03 nmol Orexin A directly into the paraventricular nucleus stimulated 2-hour food intake by approximately 1 g relative to saline (P < 0.005) [1]. These behavioral findings align with receptor-level evidence that OX₁R, for which Orexin A has high affinity, is the primary mediator of orexin-stimulated feeding, whereas OX₂R activation by Orexin B is insufficient to drive reliable orexigenic responses [2].

Feeding Model Response
Head-to-head
Orexin A: reliable stimulation (P
Feeding model endpoint relies on OX₁R-mediated response; Orexin B may produce inconsistent model readout.
Reported in rat ICV model; dose-dependent review required.
feeding behavior orexigenic effect hypothalamus in vivo pharmacology

Orexin A Validated Research Applications


OX₁ Receptor Binding and Functional Profiling

For competitive binding assays and functional characterization of OX₁ receptor ligands, Orexin A serves as the definitive reference agonist. With IC₅₀ = 38 nM and EC₅₀ = 34 nM in [Ca²⁺]ᵢ transient assays using OX₁R-expressing cells, it provides a well-characterized benchmark for evaluating novel OX₁R-targeting compounds [1]. Its 10- to 100-fold higher OX₁R affinity relative to Orexin B makes it the essential tool for establishing assay windows and validating receptor expression systems [2].

In Vivo Feeding and Metabolic Studies

Orexin A is the required agonist for reproducible in vivo feeding stimulation experiments. At 3 nmol ICV, it reliably increases 1-hour food intake to 2.2 ± 0.4 g (P < 0.01 vs saline), and intra-PVN injection of 0.03 nmol stimulates a 1 g increase in 2-hour intake (P < 0.005) [3]. In contrast, Orexin B produces inconsistent effects that are often statistically non-significant, making Orexin A the only suitable choice for studies requiring robust orexigenic responses [3].

PLA₂-Mediated Lipid Mediator Release Assays

For studies investigating orexin-stimulated arachidonic acid release and phospholipase A₂ signaling pathways, Orexin A is the optimal agonist due to its higher potency (pEC₅₀ = 8.90, ≈1.26 nM) compared with Orexin B (pEC₅₀ = 8.38, ≈4.17 nM) [4]. This 3.3-fold potency advantage translates to greater assay sensitivity and detection of physiologically relevant responses at lower peptide concentrations [4].

Endogenous Orexin Signaling Reconstitution

Full-length Orexin A is essential for studies requiring complete recapitulation of endogenous orexinergic signaling, including dual OX₁R/OX₂R activation and engagement of multiple downstream effectors (Gq/PLC/Ca²⁺, Gi/cAMP modulation, and β-arrestin recruitment) [5]. Truncated fragments such as Orexin A₁₇₋₃₃ exhibit altered receptor selectivity (23-fold OX₁R-selective) and do not fully replicate the signaling repertoire of the native 33-amino acid peptide .

Application
Selection Property
Validation Focus
OX₁R binding and functional profiling studies
Endogenous OX₁R-preferring dual agonist
OX₁R assay window and reference system validation
Feeding behavior model research
Consistent orexigenic model response
Feeding endpoint reproducibility
PLA₂-mediated lipid mediator release assays
Reported higher potency in AA release context
PLA₂ signaling endpoint sensitivity
Endogenous orexin signaling reconstitution studies
Full-length peptide with dual receptor activation
Downstream signaling pathway fidelity

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